molecular formula C16H22N6O2S B15114944 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B15114944
M. Wt: 362.5 g/mol
InChI Key: YZWOEMNPBWEANN-UHFFFAOYSA-N
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Description

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the dimethyl groups: Methylation reactions are carried out to introduce the dimethyl groups at the desired positions on the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the thiomorpholine and morpholine moieties: These groups are introduced through nucleophilic substitution reactions, where the appropriate thiomorpholine and morpholine derivatives are reacted with the pyrazolo[3,4-d]pyrimidine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazolo[3,4-d]pyrimidine core or the morpholine moieties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival, further contributing to its anticancer effects .

Properties

Molecular Formula

C16H22N6O2S

Molecular Weight

362.5 g/mol

IUPAC Name

[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H22N6O2S/c1-11-18-14-12(9-17-20(14)2)15(19-11)22-3-6-24-13(10-22)16(23)21-4-7-25-8-5-21/h9,13H,3-8,10H2,1-2H3

InChI Key

YZWOEMNPBWEANN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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